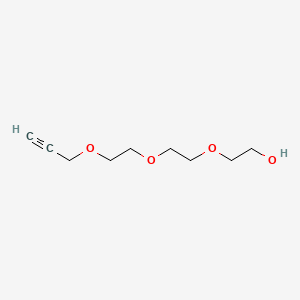

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

Description

Properties

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJWUJYYDLYCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208827-90-1 | |

| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol chemical properties

An In-depth Technical Guide to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol: Properties, Reactivity, and Applications

Introduction: A Multifunctional Tool for Modern Chemistry

This compound, commonly identified by its CAS Number 7218-43-1, is a specialized chemical compound that serves as a cornerstone in various advanced chemical syntheses.[1] Also known by synonyms such as Propargyl-PEG3-OH and Triethylene Glycol Monopropargyl Ether, this molecule is a bifunctional linker of significant interest to researchers in drug development, bioconjugation, and materials science.[1][2]

Its structure is elegantly simple yet remarkably versatile, featuring three key components:

-

A terminal propargyl group (a propynyloxy moiety), which provides a reactive alkyne handle for "click chemistry."[3][4]

-

A hydrophilic triethylene glycol (PEG3) spacer, which enhances water solubility and biocompatibility.[1]

-

A primary hydroxyl group (-OH), which offers a secondary site for further chemical modification and conjugation.

This unique combination of features makes this compound an invaluable building block for constructing complex molecular architectures with precision and control.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions. It is typically a colorless to pale yellow oil.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₄ | [2][6] |

| Molecular Weight | 188.22 g/mol | [2][6] |

| Boiling Point | 277.2 °C at 760 mmHg | [7] |

| Density | 1.060 g/cm³ | [7] |

| Flash Point | 121.5 °C | [7] |

| Refractive Index | ~1.4570 to 1.4610 | [4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate.[4][5][6] Likely miscible with a wide range of polar and non-polar solvents due to its ether groups.[6] |

Core Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its two functional groups, enabling its use as a heterobifunctional linker.

The Propargyl Group: The Engine of Click Chemistry

The terminal alkyne of the propargyl group is the molecule's most significant reactive site. It is a key substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[1][8]

Mechanism and Advantages: In the presence of a copper(I) catalyst, the terminal alkyne undergoes a highly efficient and specific cycloaddition reaction with an azide-containing molecule.[3][8] This reaction irreversibly forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring.[8] The CuAAC reaction is prized by chemists for several reasons:

-

High Yields: The reaction typically proceeds to completion, providing excellent yields of the desired product.[8]

-

Biocompatibility: It can be performed under mild, often aqueous conditions, making it suitable for modifying biological molecules.[8]

-

Orthogonality: The alkyne and azide groups are largely inert to most other functional groups found in biological systems, ensuring high specificity.[8]

Expert Insight: The ether linkage in the propynyloxy group provides flexibility and maintains the high reactivity of the terminal alkyne, exhibiting reaction rates comparable to more activated alkynes while offering superior stability.[8]

The Hydroxyl Group: A Versatile Anchor Point

The primary alcohol at the opposite end of the molecule provides a second, orthogonal reactive handle. This hydroxyl group can be readily transformed into a wide array of other functional groups through standard organic chemistry techniques, such as:

-

Esterification with carboxylic acids or acid chlorides.

-

Etherification via Williamson ether synthesis.

-

Oxidation to an aldehyde or carboxylic acid.

-

Conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.

This versatility allows researchers to first attach the molecule to a substrate via the alkyne and then use the hydroxyl group for a subsequent conjugation, or vice-versa.

Applications in Drug Discovery and Bioconjugation

The unique properties of this linker make it highly valuable in advanced life science research.

Proteolysis Targeting Chimeras (PROTACs)

A standout application is its role as a critical intermediate in the synthesis of PROTACs, an innovative class of drugs designed to hijack the cell's natural protein disposal system.[1] PROTACs link a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the degradation of the target protein. This compound is used in the synthesis of key PROTAC building blocks, such as Thalidomide-O-PEG2-propargyl, demonstrating its direct relevance in developing therapies for targeting disease-causing proteins.[1]

Bioconjugation

The PEG linker enhances water solubility and reduces the aggregation of biomolecules after conjugation, which is critical for maintaining their function.[1] The propargyl group allows for the precise attachment of this linker to proteins, peptides, or nucleic acids that have been metabolically or synthetically functionalized with an azide group.[8] This enables the creation of sophisticated bioconjugates for imaging, diagnostics, and targeted drug delivery.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a robust, self-validating starting point for the CuAAC reaction. Optimization may be required for specific substrates.

Causality Behind Choices:

-

In situ Catalyst Generation: Using a Cu(II) salt (Copper (II) Sulfate) with a reducing agent (Sodium Ascorbate) is preferred over using a direct Cu(I) source.[9] This is because Cu(I) is prone to oxidation in solution; generating it in situ ensures a constant supply of the active catalyst.

-

Degassing: Oxygen can oxidize the Cu(I) catalyst and promote the unwanted side reaction of alkyne homo-coupling (Glaser coupling).[9] Thoroughly degassing the solvent with an inert gas like argon or nitrogen is critical for reaction efficiency and purity.

-

Solvent System: A mixture of t-butanol and water is a common choice that balances the solubility of organic substrates and aqueous catalyst components. Water has also been shown to accelerate the reaction rate.[9]

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: t-Butanol / Deionized Water (1:1 v/v)

-

Inert Gas (Argon or Nitrogen)

Methodology:

-

Prepare Stock Solutions (Self-Validating System):

-

Azide Solution: Prepare a 10 mM stock solution of your azide substrate in the t-BuOH/water solvent.

-

Copper Sulfate Solution: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate Solution: Prepare a 200 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use, as ascorbate degrades in solution.

-

-

Reaction Setup:

-

In a clean reaction vessel, add the desired volume of the azide stock solution.

-

Add 1.2 equivalents of this compound. Using a slight excess ensures the complete consumption of the potentially more valuable azide substrate.

-

Add the t-BuOH/water solvent to achieve the final desired reaction concentration (typically 1-10 mM).

-

-

Degassing (Critical Step):

-

Seal the reaction vessel and bubble argon or nitrogen gas through the solution for 15-30 minutes to remove all dissolved oxygen.

-

-

Reaction Initiation:

-

While maintaining a positive pressure of inert gas, add the catalyst components in the following order:

-

Add the Copper Sulfate stock solution to a final concentration of 1 mM (10 mol%).

-

Immediately add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM (20 mol%). A 2:1 ratio of ascorbate to copper ensures the complete reduction of Cu(II) to Cu(I).

-

-

The solution may turn a faint yellow/orange color upon addition of the catalyst.

-

-

Reaction and Monitoring:

-

Seal the vessel and stir the reaction at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-12 hours).

-

-

Work-up and Purification:

-

Once complete, the reaction can be quenched or directly purified. Purification is often achieved via standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) to isolate the pure triazole product.

-

Safety and Handling

While this compound itself has specific safety data, it is prudent to consider the hazards associated with its most reactive component, the propargyl group, which is derived from propargyl alcohol. Propargyl alcohol is flammable, toxic, and can cause skin and eye irritation.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11][14][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[14][15] Keep away from heat, sparks, and open flames.[12][14]

-

Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry, and dark place.[4][6] Recommended short-term storage is at 2–8 °C, with long-term storage at -20 °C.[4][6]

Conclusion

This compound is a powerful and versatile chemical tool. Its well-defined structure, combining a reactive alkyne, a solubilizing PEG linker, and a modifiable hydroxyl group, provides researchers with a reliable building block for complex molecular engineering. Its central role in click chemistry has cemented its importance in fields ranging from the development of next-generation therapeutics like PROTACs to the precise construction of advanced biomaterials. A thorough understanding of its properties, reactivity, and handling procedures is essential for leveraging its full potential in scientific discovery.

References

- ChemicalBook. (n.d.). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1.

- BenchChem. (n.d.). 2-(2-Prop-2-ynoxyethoxy)ethanol: Properties and Applications of a Versatile PEG Linker.

- BenchChem. (2025). The Pivotal Role of the Propynyloxy Group in Advancing Click Chemistry: A Technical Guide.

- Smolecule. (n.d.). This compound.

- PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol.

- ChemBK. (2024, April 10). Ethanol,2-[2-(2-propynyloxy)ethoxy]-.

- Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.

- CookeChem. (2022, July 8). 2-[2-(2-Propynyloxy)ethoxy]ethanol , 97% , 7218-43-1.

- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.

- CDH Fine Chemical. (n.d.). PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions.

- New Jersey Department of Health. (n.d.). Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.

- Inchem.org. (2021). ICSC 0673 - PROPARGYL ALCOHOL.

- Biosynth. (n.d.). This compound | 208827-90-1 | FP178483.

- BenchChem. (2025). improving the efficiency of propargyl ether click reactions.

- ACS Publications. (2015). Shifting the Reactivity of Bis-propargyl Ethers from Garratt–Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study. The Journal of Organic Chemistry.

- Biosynth. (n.d.). This compound | 208827-90-1 | P-9500.

- MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

- Cosmo Bio. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethanol.

- PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]

- 4. 2-[2-(2-Propynyloxy)ethoxy]ethanol , 97% , 7218-43-1 - CookeChem [cookechem.com]

- 5. 2-[2-(2-Propynyloxy)ethoxy]ethanol(TRC-P838460-1G)(カテゴリ:化成品) | 商品情報 | コスモ・バイオ株式会社 [search.cosmobio.co.jp]

- 6. Buy this compound | 208827-90-1 | >98% [smolecule.com]

- 7. This compound | 208827-90-1 | P-9500 [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | C7H12O3 | CID 81639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rawsource.com [rawsource.com]

- 12. nj.gov [nj.gov]

- 13. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable heterobifunctional linker molecule. This compound incorporates a terminal alkyne for "click" chemistry applications and a terminal hydroxyl group for further functionalization, bridged by a hydrophilic triethylene glycol (TEG) spacer. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, critical safety analysis, and characterization data.

Reaction Scheme and Mechanism

The synthesis proceeds via the Williamson ether synthesis, a classic SN2 reaction.[1][2] The process involves two primary stages:

-

Deprotonation: A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of triethylene glycol (TEG). This creates a potent sodium alkoxide nucleophile.[3]

-

Nucleophilic Substitution: The resulting alkoxide attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired ether linkage.

Reaction Scheme:

Caption: Williamson Ether Synthesis of the Target Molecule.

Mechanism Rationale:

The choice of triethylene glycol as the starting alcohol and propargyl bromide as the alkylating agent is deliberate. TEG is used in significant excess to statistically favor the mono-alkylation product over the undesired bis-alkylation product. Sodium hydride is an ideal base because the hydride anion (H⁻) is exceptionally basic, ensuring complete and rapid deprotonation of the alcohol.[4] The byproduct of this step is hydrogen gas, which simply bubbles out of the reaction mixture, driving the equilibrium forward.[5] The reaction is best conducted in a polar aprotic solvent, such as tetrahydrofuran (THF), which effectively solvates the sodium cation without interfering with the reactivity of the alkoxide nucleophile.[6]

Safety First: A Comprehensive Hazard Analysis

Chemical safety is paramount. This synthesis involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

| Reagent | Key Hazards | Recommended Handling Procedures |

| Sodium Hydride (NaH), 60% in oil | Water-Reactive & Pyrophoric: Reacts violently with water, releasing flammable hydrogen gas which can auto-ignite.[4][5][7] Corrosive. | Handle exclusively under an inert atmosphere (argon or nitrogen), preferably in a glovebox.[7] Weigh the dispersion quickly and add to the reaction vessel under a positive pressure of inert gas. Never work with NaH near water. A Class D fire extinguisher for combustible metals must be available. Quench residual NaH carefully with isopropanol, followed by methanol, and finally water, all under cooling. |

| Propargyl Bromide (80% in toluene) | Toxic, Flammable, Lachrymator, Shock-Sensitive: Highly toxic if swallowed or inhaled.[8][9] Irritating to eyes, skin, and respiratory system.[8] The pure compound can be shock-sensitive and may decompose explosively upon heating.[9][10][11] The toluene solution reduces this risk but is still highly flammable.[8] | ALWAYS handle in a certified chemical fume hood. Wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] Use spark-proof tools and ground all equipment.[8][10] Store refrigerated (below 4°C) and away from ignition sources.[8][12] |

| Tetrahydrofuran (THF), Anhydrous | Flammable, Peroxide-Former: Highly flammable liquid and vapor. Can form explosive peroxides upon storage, especially if exposed to air and light. | Use in a fume hood away from ignition sources. Always use freshly distilled or newly opened anhydrous solvent. Test for peroxides before use if the container has been opened previously. |

Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, and appropriate gloves must be worn at all times.[7]

Materials and Equipment

Reagents & Solvents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Purity |

| Triethylene Glycol (TEG) | 112-27-6 | 150.17 | 15.0 g (100 mmol) | ≥99% |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 0.80 g (20 mmol, 60% disp.) | 60% dispersion in mineral oil |

| Propargyl Bromide | 106-96-7 | 118.96 | 1.49 g (10 mmol, 80% soln.) | 80% solution in toluene |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~100 mL | Anhydrous, ≥99.9% |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | As needed | ACS Grade |

| Saturated aq. NH₄Cl | N/A | N/A | ~50 mL | N/A |

| Brine (Saturated aq. NaCl) | N/A | N/A | ~50 mL | N/A |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | As needed | N/A |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Reflux condenser

-

Addition funnel (optional, for propargyl bromide addition)

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction (separatory funnel) and drying

-

Silica gel for column chromatography

-

NMR spectrometer for characterization

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with an argon/nitrogen inlet, and two rubber septa. Dry all glassware thoroughly in an oven and assemble while hot, allowing it to cool under a stream of inert gas.

-

Addition of Base: Under a positive pressure of argon, add sodium hydride (0.80 g of 60% dispersion, 20 mmol) to the flask. Add 50 mL of anhydrous THF via syringe.

-

Formation of Alkoxide: Cool the stirred suspension to 0 °C using an ice-water bath. Slowly add triethylene glycol (15.0 g, 100 mmol) dropwise via syringe over 10-15 minutes. Vigorous bubbling (hydrogen gas evolution) will be observed.

-

Completion of Deprotonation: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1 hour to ensure complete formation of the alkoxide.

-

Addition of Electrophile: Cool the reaction mixture back down to 0 °C. Slowly add the propargyl bromide solution (1.49 g of 80% solution, 10 mmol) dropwise via syringe over 15-20 minutes. A white precipitate (NaBr) may begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.

-

Quenching: The next day, cool the flask to 0 °C in an ice-water bath. CAUTION: This step will generate hydrogen gas. Very slowly and carefully, add saturated aqueous ammonium chloride (~50 mL) dropwise to quench any unreacted sodium hydride. Cease addition when bubbling stops.

-

Workup: Transfer the mixture to a round-bottom flask and remove the THF using a rotary evaporator. To the remaining aqueous residue, add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts in a separatory funnel and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification and Characterization

The crude product contains the desired mono-propargylated product, unreacted triethylene glycol, and potentially a small amount of the bis-propargylated byproduct. Purification is effectively achieved by silica gel column chromatography.

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 30% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 70-80% EtOAc in hexanes) to elute the product. The highly polar triethylene glycol will remain on the column or elute much later.

-

Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC).

Characterization by NMR Spectroscopy:

The identity and purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.

-

Predicted ¹H NMR (500 MHz, CDCl₃): δ 4.22 (d, J = 2.4 Hz, 2H, -O-CH₂ -C≡CH), 3.78 – 3.69 (m, 8H, PEG backbone -OCH₂CH₂ O-), 3.67 – 3.58 (m, 2H, -CH₂ -OH), 2.45 (t, J = 2.4 Hz, 1H, -C≡CH ).[13]

-

Expected ¹³C NMR: The spectrum should show distinct peaks for the alkyne carbons (~80 and 75 ppm), the propargylic methylene (~59 ppm), the various PEG backbone carbons (~73, 70, 62 ppm), and the terminal methylene adjacent to the hydroxyl group (~61 ppm).

References

-

Cole-Parmer. (n.d.). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from Cole-Parmer: [Link]

-

University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from UCSB EH&S: [Link]

-

Quora. (2017). How do organic chemists prepare sodium hydride for reaction? Retrieved from Quora: [Link]

-

Wikipedia. (n.d.). Sodium hydride. Retrieved from Wikipedia: [Link]

-

ChemBK. (2024). Ethanol,2-[2-(2-propynyloxy)ethoxy]-. Retrieved from ChemBK: [Link]

-

Organic Syntheses. (n.d.). Sodium hydride. Retrieved from Organic Syntheses: [Link]

-

Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from Sciencemadness: [Link]

-

iChemical. (n.d.). Ethanol, 2-[2-(2-propynyloxy)ethoxy]-, CAS No. 7218-43-1. Retrieved from iChemical: [Link]

- Google Patents. (n.d.). EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry: [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from YouTube: [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from Chem-Station Int. Ed.: [Link]

-

PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. Retrieved from PubChem: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of contents. Retrieved from The Royal Society of Chemistry: [Link]

- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. Retrieved from PubChem: [Link]

-

Reddit. (2015). Help finiding procedure for williamson ether synthesis... Retrieved from Reddit: [Link]

-

iChemical. (n.d.). propargyl-triethylene glycol, CAS No. 208827-90-1. Retrieved from iChemical: [Link]

-

SpectraBase. (n.d.). 2-(2-Vinyloxy-ethoxy)-ethanol. Retrieved from SpectraBase: [Link]

- Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.

- Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.

-

NUCMEDCOR. (n.d.). Tosyl-propargyl-triethylene glycol (2 mg). Retrieved from NUCMEDCOR: [Link]

-

Wikipedia. (n.d.). Triethylene glycol. Retrieved from Wikipedia: [Link]

-

AmiPetro. (2024). Triethylene Glycol: A Comprehensive Guide to Its Properties, Uses, and Benefits. Retrieved from AmiPetro: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sodium hydride - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. Ethanol, 2-[2-(2-propynyloxy)ethoxy]-, CAS No. 7218-43-1 - iChemical [ichemical.com]

The Fulcrum of Innovation: A Technical Guide to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol in Advanced Bioconjugation

In the landscape of modern drug development and molecular biology, the ability to precisely and stably link different molecular entities is paramount. This guide provides an in-depth technical exploration of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, a heterobifunctional linker that has become a cornerstone reagent in the construction of complex biomolecular architectures. Known by several synonyms, including Propargyl-PEG3-OH, this molecule's power lies in its elegant simplicity: a terminal alkyne for highly efficient "click" chemistry and a hydrophilic three-unit polyethylene glycol (PEG) spacer that imparts critical physicochemical advantages.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of not just how to use this linker, but why specific methodologies are employed. We will delve into its core mechanism of action, explore its transformative role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed, field-proven protocols for its successful implementation.

Molecular Profile and Strategic Advantages

At its core, this compound is a molecule of dual utility. Its structure is purpose-built for bioconjugation, offering two key functionalities.

-

The Propargyl Group (Terminal Alkyne): This functional group is the reactive handle for one of the most robust and bioorthogonal ligation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction is prized for its high yields, specificity, and compatibility with a wide range of biological molecules under mild, aqueous conditions[1][2].

-

The PEG3 Spacer and Terminal Hydroxyl: The short chain of three ethylene glycol units is not merely a spacer. It is a critical hydrophilicity modulator[3][4]. Many potent therapeutic payloads or complex ligands are highly hydrophobic, leading to aggregation and poor solubility in physiological environments[4]. The PEG3 linker significantly enhances the aqueous solubility of the final conjugate, improving its stability, formulation potential, and pharmacokinetic profile[5][6]. The terminal hydroxyl group (-OH) provides an additional site for further chemical modification if required, though it is often the alkyne that serves as the primary conjugation point[2].

Below is a summary of the key physicochemical properties of the Propargyl-PEG3-OH linker.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₆O₄ | [7] |

| Molecular Weight | 188.22 g/mol | [7] |

| CAS Number | 208827-90-1 | [7] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [8] |

| Boiling Point | 277.2 °C | [9] |

| Density | 1.060 g/cm³ | [9] |

| Solubility | Soluble in water, DMSO, DMF, Chloroform | [8] |

The Engine of Ligation: The CuAAC Click Chemistry Mechanism

The primary utility of the Propargyl-PEG3-OH linker is realized through the CuAAC reaction. This reaction forms an extremely stable triazole ring, covalently linking the alkyne on the PEG linker to a molecule bearing an azide (-N₃) functional group[10].

The causality behind this reaction's success in bioconjugation is its bioorthogonality; the alkyne and azide groups are largely inert within biological systems, ensuring that the reaction proceeds only between the desired partners with minimal off-target side reactions[1].

The mechanism proceeds via a copper(I)-catalyzed cycle. A Cu(I) species, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), coordinates with the terminal alkyne. This copper-acetylide intermediate then reacts with the azide partner in a cycloaddition to form the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst[10]. To protect sensitive biomolecules from potential oxidative damage by reactive oxygen species (ROS) generated during the reaction and to stabilize the Cu(I) catalyst, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is essential[11][12][13].

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Application I: Architecting Next-Generation Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug[]. The linker connecting these two components is critical to the ADC's success, dictating its stability, solubility, and payload-release characteristics[3][].

The Propargyl-PEG3-OH linker is ideally suited for ADC development. In a typical workflow, an azide-functionalized cytotoxic payload is first synthesized. Separately, the antibody is modified to contain an alkyne group. The Propargyl-PEG3-OH linker can be used to introduce this alkyne handle onto the antibody, for instance, by first activating its hydroxyl group and reacting it with an amine on the antibody surface (e.g., lysine residues). More commonly, other bifunctional linkers are used to attach either the alkyne or the azide to the antibody. The final step involves conjugating the alkyne-modified component with the azide-modified component via the CuAAC reaction[15][16]. The inclusion of the PEG3 spacer helps to counteract the hydrophobicity of the payload, reducing the risk of aggregation, which can lead to loss of efficacy and potential immunogenicity[4][6].

Figure 2: Conceptual workflow for the synthesis of an ADC using click chemistry.

Core Application II: Enabling Proteolysis Targeting Chimera (PROTAC) Synthesis

PROTACs are heterobifunctional molecules that represent a revolutionary therapeutic modality. They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome[17][18]. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker[17].

The linker's length, flexibility, and chemical nature are critical for allowing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)[18]. The Propargyl-PEG3-OH linker is an excellent building block for creating PROTACs. Its defined length and flexibility, conferred by the PEG chain, can be systematically extended using homologous PEG linkers (e.g., PEG4, PEG5) to optimize the distance between the two ligands[18][19].

A common synthetic strategy involves preparing an azide-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand (or vice-versa). The Propargyl-PEG3-OH linker can be used to synthesize one of these components. The two fragments are then joined using the CuAAC reaction to assemble the final PROTAC molecule in a modular and efficient manner[5][17][20]. This modularity allows for the rapid generation of a library of PROTACs with varying linker lengths to identify the optimal construct for potent and selective protein degradation[18].

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for researchers. Causality Note: All reactions involving CuAAC should be performed under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state and can lead to the generation of reactive oxygen species that may damage sensitive biomolecules[11].

Protocol 1: General CuAAC Bioconjugation of an Azide-Protein

This protocol describes the conjugation of Propargyl-PEG3-OH to a protein that has been pre-functionalized with an azide group.

Materials:

-

Azide-functionalized protein (e.g., 1-5 mg/mL)

-

Propargyl-PEG3-OH (Linker)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium Ascorbate

-

Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

DMSO (for linker stock solution)

-

Nitrogen or Argon gas

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Propargyl-PEG3-OH in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 250 mM stock solution of THPTA in deionized water.

-

Prepare a fresh 500 mM stock solution of Sodium Ascorbate in deionized water. Rationale: Sodium ascorbate is sensitive to oxidation; a fresh solution ensures maximum reducing potential[11].

-

-

Reaction Setup:

-

In a reaction vial, add the azide-functionalized protein solution.

-

Add 5 to 10 molar equivalents of the Propargyl-PEG3-OH stock solution to the protein solution. The final DMSO concentration should ideally be kept below 10% (v/v).

-

In a separate microcentrifuge tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Rationale: The ligand stabilizes the Cu(I) ion and increases reaction efficiency[1][12].

-

Add the CuSO₄/THPTA mixture to the protein/linker solution to a final copper concentration of 100-250 µM.

-

-

Initiation and Incubation:

-

Purge the reaction vial headspace with nitrogen or argon gas for 5-10 minutes.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Seal the vial and incubate at room temperature with gentle agitation for 1-4 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.

-

-

Purification:

-

Proceed immediately to purification to remove copper catalyst, excess reagents, and unreacted linker.

-

Protocol 2: Purification and Characterization of the Conjugate

Rationale: Proper purification is critical to remove potentially cytotoxic copper ions and excess reagents. Characterization confirms the success of the conjugation and the purity of the final product.

A. Purification:

-

Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger protein conjugate from smaller molecules like the unreacted linker, catalyst, and ascorbate[21][].

-

Equilibrate an appropriate SEC column (e.g., Sephadex G-25, Superdex 75/200 depending on protein size) with a suitable buffer, such as PBS pH 7.4.

-

Load the entire reaction mixture onto the column.

-

Elute with the equilibration buffer and collect fractions. The protein conjugate will typically elute in the void volume or early fractions.

-

Pool the protein-containing fractions, identified by measuring absorbance at 280 nm.

-

-

Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate conjugates with different degrees of labeling (e.g., mono-PEGylated vs. di-PEGylated) or from the unreacted protein[21][][23].

B. Characterization:

-

SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein will show a band shift to a higher apparent molecular weight compared to the unconjugated starting material.

-

Mass Spectrometry (MS): The definitive method for confirming conjugation. Techniques like MALDI-TOF or ESI-MS can determine the precise mass of the conjugate, confirming the addition of the linker and payload and allowing for the calculation of the drug-to-antibody ratio (DAR) in ADCs[8][24].

-

HPLC (RP-HPLC, HIC): High-performance liquid chromatography can be used to assess purity and separate different conjugated species[21][24]. Hydrophobic Interaction Chromatography (HIC) is particularly useful for analyzing ADCs, as the addition of hydrophobic payloads significantly alters the molecule's retention time[23].

Figure 3: General experimental workflow for a CuAAC bioconjugation reaction.

Conclusion

This compound is far more than a simple chemical spacer. It is a sophisticated and enabling tool that leverages the power of click chemistry and the beneficial properties of PEGylation to facilitate the construction of highly complex and therapeutically relevant biomolecules. Its application in the synthesis of ADCs and PROTACs underscores its pivotal role in advancing the frontiers of targeted therapies. By understanding the fundamental principles behind its reactivity and the practical considerations for its use, researchers can effectively harness the power of this versatile linker to drive innovation in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Creation of PROTACs Using an Alkyne-PEG4-maleimide Linker.

- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using "Azido-PEG7-azide" Linker.

-

Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

-

Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

-

ResearchGate. (n.d.). Protein conjugates purification and characterization. [Link]

-

ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

-

Donovan, K. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1568-1583. [Link]

-

SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

-

Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

- BenchChem. (n.d.). 2-(2-Prop-2-ynoxyethoxy)

-

Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

- BenchChem. (2025). Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc.

-

ACS Publications. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

- BenchChem. (2025). Application Notes and Protocols for Azido-PEG3-bis(NHS Ester)

-

Wiley Online Library. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

- BenchChem. (2025). Technical Support Center: The Impact of PEG Linker Length on ADC Stability and Solubility.

-

National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]

-

MDPI. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Link]

- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG10-acid.

-

PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. [Link]

-

Publisso. (2025). 2‐Propoxyethanol (2‐(Propyloxy)ethanol). [Link]

-

PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. [Link]

-

ResearchGate. (2026). Analytical Methods for Determining the Peroxide Value of Trivalin-SF 2-(2-Ethoxyethoxy) Ethanol by Current USP/NF <401>. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. innospk.com [innospk.com]

- 3. purepeg.com [purepeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enovatia.com [enovatia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 23. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol, a versatile bifunctional molecule widely employed in bioconjugation, drug delivery, and materials science. A detailed examination of its molecular structure is presented to elucidate the underlying principles governing its solubility. This guide furnishes a qualitative solubility profile across a spectrum of common organic solvents and provides a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility using the established shake-flask method. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling the informed selection of solvent systems and facilitating the seamless integration of this valuable compound into diverse research and development workflows.

Introduction: The Versatility of a PEGylated Alkyne

This compound, also known by synonyms such as propargyl-PEG2-OH and diethylene glycol mono(2-propyn-1-yl) ether, is a chemical entity of significant interest in modern chemical and biological sciences.[1][2][3] Its structure features a terminal alkyne group, which is a key functional handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Additionally, the molecule is equipped with a hydroxyl terminus and a diethylene glycol spacer, which imparts favorable physicochemical properties.[1]

The polyethylene glycol (PEG) component enhances the aqueous solubility and biocompatibility of molecules to which it is attached, a critical attribute in pharmaceutical and biotechnological applications.[1] Understanding the solubility of this linker in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a foundational understanding of its solubility profile, underpinned by an analysis of its molecular characteristics.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities and hydrogen bonding capabilities will be miscible.[4]

The molecular structure of this compound possesses both polar and non-polar characteristics, rendering it amphiphilic.

Caption: Molecular structure of this compound highlighting its key functional groups.

-

Polar Moieties : The presence of two ether linkages and a terminal hydroxyl group imparts significant polarity. These ether oxygens can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This facilitates strong interactions with polar protic and aprotic solvents.

-

Non-polar Moiety : The propargyl group (CH≡C-CH₂-) introduces a degree of non-polar character to the molecule.

Based on this structure, it is anticipated that this compound will exhibit broad miscibility with a wide range of polar organic solvents. Its solubility in non-polar solvents is expected to be more limited.

Qualitative Solubility Profile

| Solvent Class | Specific Solvents | Expected Solubility/Miscibility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group and ether oxygens can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble/Miscible | The dipole-dipole interactions between the solvent and the polar regions of the molecule facilitate dissolution.[3][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions.[9] | |

| Tetrahydrofuran (THF), Ethyl Acetate | Soluble/Miscible | These solvents have moderate polarity and can effectively solvate the molecule.[3][5] | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble/Miscible | These solvents can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.[3][5] |

| Non-polar | Hexanes, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The predominantly polar nature of the molecule limits its interaction with non-polar van der Waals forces. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, the saturation shake-flask method is the gold standard.[10][11] This protocol is adapted for determining the solubility of a liquid solute, such as this compound, in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) or Gas Chromatography (GC) system.

Step-by-Step Procedure

Caption: Experimental workflow for the shake-flask solubility determination method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: To a series of glass vials, add a precisely known volume or mass of the selected organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a separate phase of the undissolved solute is clearly visible after equilibration.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. For a liquid-liquid system of this nature, 24 to 48 hours is typically adequate.[11]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to ensure complete phase separation. For a more rapid and complete separation of any undissolved microdroplets, centrifuge the vials at a controlled temperature.[4][11]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a pipette. To remove any remaining undissolved solute, pass the aliquot through a chemically resistant syringe filter (e.g., PTFE).[4]

-

Quantification: Prepare a precise dilution of the filtered saturated solution. Analyze the diluted sample using a pre-calibrated HPLC or GC method. The concentration of this compound in the saturated solution is determined by comparing the analytical response to the calibration curve generated in step 1.

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and clearly state the temperature at which the measurement was conducted.

Conclusion

This compound is a molecule of significant utility in various scientific disciplines, and a thorough understanding of its solubility is crucial for its effective application. Its amphiphilic nature, arising from a polar diethylene glycol backbone and hydroxyl group, combined with a non-polar terminal alkyne, results in broad miscibility with polar organic solvents. This guide provides a theoretical basis for this solubility profile, offers a qualitative overview for a range of common solvents, and details a robust experimental protocol for precise quantitative determination. By leveraging this information, researchers can confidently select appropriate solvent systems, thereby optimizing reaction conditions, simplifying purification processes, and ensuring the successful formulation of their products.

References

- Vertex AI Search. 2-(2-Prop-2-ynoxyethoxy)

- Solubility of Things. Diethylene glycol diethyl ether - Solubility of Things.

- Benchchem. General Experimental Protocol for Determining Solubility.

- CymitQuimica. CAS 112-36-7: Diethylene Glycol Diethyl Ether.

- Ataman Kimya. DIETHYLENE GLYCOL MONO-N-HEXYL ETHER.

- ChemicalBook. The important applications of diethylene glycol monoethyl ether.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. Shake-Flask Solubility Assay.

- NIH.

- Chegg.com. Procedure 1. To test the solubility of a liquid in a.

- Sigma-Aldrich. Solvent Miscibility Table.

- ASTM International.

- Standard Oper

- ASTM International.

- PubChem. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol.

- Benchchem. solubility of m-PEG7-CH2-OH in aqueous and organic solvents.

- CookeChem. 2-[2-(2-Propynyloxy)ethoxy]ethanol , 95% , 7218-43-1.

- LGC Standards. 2-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]ethanol.

- Smolecule. This compound.

- ChemicalBook. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1.

- Benchchem. Navigating the Solution: A Technical Guide to the Solubility of m-PEG2-Br in Organic Solvents.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | C7H12O3 | CID 81639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. 2-[2-(2-Propynyloxy)ethoxy]ethanol , 95% , 7218-43-1 - CookeChem [cookechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 112-36-7: Diethylene Glycol Diethyl Ether | CymitQuimica [cymitquimica.com]

- 8. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]

- 9. Buy this compound | 208827-90-1 | >98% [smolecule.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol: A Versatile Heterobifunctional Linker in Advanced Drug Development

Introduction: The Architectural Significance of a Trifunctional Linker

In the landscape of modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation and bioconjugation, the chemical linker is not merely a passive spacer but an active modulator of a molecule's efficacy. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol, a heterobifunctional molecule featuring a terminal alkyne, a hydrophilic polyethylene glycol (PEG) chain, and a primary alcohol, stands out as a critical architectural element. Its trifunctional nature provides a versatile platform for the rational design of complex therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide provides an in-depth examination of this linker's molecular characteristics, a detailed protocol for its synthesis, and a discussion of its mechanistic role in pioneering therapeutic strategies. The insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies to overcome complex pharmacological challenges.

Core Molecular Profile

The structural identity and physicochemical properties of a linker are paramount as they directly influence the solubility, permeability, and conformational dynamics of the final conjugate.

Molecular Formula and Weight

-

Chemical Name: 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol

-

Common Synonyms: Propargyl-PEG3-OH, Triethylene Glycol Monopropargyl Ether

-

CAS Number: 208827-90-1

-

Molecular Formula: C₉H₁₆O₄[1]

-

Molecular Weight: 188.22 g/mol [1]

Physicochemical Properties

The integration of a triethylene glycol spacer imparts favorable pharmacokinetic properties, which are summarized below.

| Property | Value | Significance in Application |

| Molecular Weight | 188.22 g/mol [1] | Low molecular weight contributes minimally to the overall size of the final bioconjugate, aiding cell permeability. |

| XLogP3-AA | -0.8 | The negative value indicates high hydrophilicity, which enhances the aqueous solubility of the linker and the resulting PROTAC or ADC, often a critical challenge. |

| Hydrogen Bond Donors | 1 | The terminal hydroxyl group can engage in hydrogen bonding, influencing solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | The ether oxygens and the hydroxyl group can accept hydrogen bonds, contributing to the molecule's hydrophilicity. |

| Rotatable Bond Count | 9 | High rotational freedom provides conformational flexibility, which is crucial for enabling the optimal orientation of the two ligands in a PROTAC to form a productive ternary complex. |

| Exact Mass | 188.10485899 Da[1] | Essential for high-resolution mass spectrometry analysis and characterization of conjugates. |

Synthesis Protocol: A Validated Approach via Williamson Ether Synthesis

The synthesis of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol is reliably achieved through the mono-propargylation of triethylene glycol. The Williamson ether synthesis is the cornerstone of this process, offering a robust and scalable method. This protocol is based on established methodologies for the selective alkylation of polyethylene glycol diols.[2]

The causality behind this choice of reaction is its high efficiency in forming ether linkages. The use of a strong base, such as sodium hydride (NaH), is critical for deprotonating one of the terminal hydroxyl groups of the symmetrical triethylene glycol, forming a potent nucleophile (alkoxide). This alkoxide then readily displaces the bromide from propargyl bromide in a classic Sₙ2 reaction. Conducting the reaction at 0°C initially allows for controlled deprotonation, while warming to room temperature provides the necessary energy to drive the substitution to completion. The use of a large excess of the glycol starting material statistically favors the formation of the desired mono-substituted product over the di-substituted byproduct.

Experimental Protocol

Materials:

-

Triethylene glycol (HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (HC≡C-CH₂-Br), 80% solution in toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve a significant excess of triethylene glycol (e.g., 5 equivalents) in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents relative to propargyl bromide) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the alkoxide.

-

Propargylation: Slowly add propargyl bromide (1.0 equivalent) dropwise to the reaction mixture via a syringe while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0°C to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers and wash with brine to remove residual water-soluble components.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure this compound. The large excess of unreacted triethylene glycol will be removed during this step.

-

Characterization: Confirm the identity and purity of the final product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in PROTAC Drug Development

The primary and most impactful application of Propargyl-PEG3-OH is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).

Mechanism of Action

A PROTAC consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker that connects them. The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.

The Propargyl-PEG3-OH linker serves as a versatile building block in this context. Its utility stems from the "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its near-perfect efficiency, high specificity, and biocompatibility. The terminal alkyne of the propargyl group reacts exclusively with an azide-functionalized molecule to form a highly stable triazole ring.

Modular Synthesis Workflow

The beauty of using a "clickable" linker like Propargyl-PEG3-OH lies in the ability to adopt a convergent and modular synthetic strategy. This allows for the rapid generation of a library of PROTACs by combining different POI ligands and E3 ligase ligands.

The general workflow is as follows:

-

Ligand Functionalization: One of the ligands (either for the POI or the E3 ligase) is chemically modified to incorporate an azide group. The other ligand is modified to have a reactive handle (e.g., a carboxylic acid) that can form a stable bond with the hydroxyl group of the Propargyl-PEG3-OH linker (often after activation or conversion to a better leaving group).

-

Linker Attachment: The Propargyl-PEG3-OH linker is conjugated to the second ligand.

-

Click Reaction Assembly: The two functionalized fragments—the azide-modified ligand and the alkyne-bearing ligand-linker conjugate—are joined together using the CuAAC reaction. This final step is typically high-yielding and clean, simplifying the purification of the final PROTAC molecule.

Below is a diagram illustrating this modular assembly workflow.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for sophisticated drug design. Its well-defined structure, favorable physicochemical properties, and dual-ended reactivity provide an elegant solution to the complex challenge of linking distinct molecular entities. The reliability of the Williamson ether synthesis for its production and the efficiency of the click chemistry it enables for conjugation make it a cornerstone of modular drug development. As the fields of targeted protein degradation and bioconjugation continue to evolve, the demand for precisely engineered, versatile linkers like Propargyl-PEG3-OH will undoubtedly grow, solidifying its role as a critical component in the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). (A) Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol.... Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 11506589, 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

MDPI. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]

-

UCL Discovery. (n.d.). UNIVERSITY OF LONDON THESIS. Retrieved from [Link]

Sources

CAS number 7218-43-1 chemical information

An In-Depth Technical Guide to 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol (CAS 7218-43-1): A Versatile Heterobifunctional Linker in Modern Drug Discovery and Bioconjugation

Introduction

In the landscape of modern chemical biology and therapeutic development, the precise assembly of complex molecular architectures is paramount. Central to this endeavor are versatile chemical tools known as linkers. This guide provides a comprehensive technical overview of 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol, registered under CAS number 7218-43-1. Commonly referred to in scientific literature and commercial catalogs as Propargyl-PEG2-OH, this molecule has emerged as a cornerstone heterobifunctional linker.[1][2] Its structure, featuring a terminal alkyne and a primary alcohol, bridged by a hydrophilic diethylene glycol (PEG2) spacer, offers a dual-pronged reactivity that is highly sought after by researchers in drug discovery, proteomics, and materials science.[1][3]

The significance of this compound lies in its elegant utility. The propargyl group serves as a highly efficient handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the stable and specific conjugation of molecules.[2][4] Simultaneously, the terminal hydroxyl group provides a classic site for a wide array of chemical modifications. This dual functionality, combined with the beneficial properties of the PEG spacer—enhanced water solubility, biocompatibility, and optimal spatial orientation—makes CAS 7218-43-1 an indispensable building block, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[2][4][]

This document will delve into the physicochemical properties, core reactivity, key applications, experimental considerations, and safety protocols associated with 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol, providing a robust resource for scientists and drug development professionals.

Physicochemical Properties and Identification

The fundamental characteristics of a chemical reagent dictate its handling, reactivity, and suitability for various applications. 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol is a clear, colorless to pale yellow liquid under standard conditions.[4][] Its key identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Properties of CAS 7218-43-1

| Property | Value | Source(s) |

| CAS Number | 7218-43-1 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Common Synonyms | Propargyl-PEG2-OH, 2-(2-prop-2-ynoxyethoxy)ethanol, Diethylene Glycol Monopropargyl Ether, 3,6-Dioxa-8-nonyn-1-ol | [1][3][] |

| Physical Form | Liquid | [4] |

| Density | ~1.06 g/cm³ | [2][][6] |

| Boiling Point | 225.6°C at 760 mmHg; 81°C at 1 mmHg | [2][6] |

| Flash Point | 90.3°C | [2] |

| Refractive Index | ~1.453 - 1.461 | [2][6] |

| Solubility | Soluble in Acetone, Chloroform, Ethanol, Ethyl Acetate | [] |

| InChI Key | HUSDTFBXUYBZJD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C#CCOCCOCCO | [3][4] |

Core Reactivity and Mechanism of Action

The utility of Propargyl-PEG2-OH stems from its two distinct functional groups, which can be addressed orthogonally in synthetic schemes.

The Alkyne Terminus: A Gateway to Click Chemistry

The terminal propargyl group is the molecule's most powerful feature, making it a prime substrate for the Nobel prize-winning field of click chemistry. Specifically, it excels in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is prized by synthetic chemists for its:

-

High Efficiency: It proceeds with high yields under mild, often aqueous, conditions.[2]

-

Specificity: The alkyne and azide groups react exclusively with each other, leaving other functional groups in the molecules untouched.

-

Robustness: The resulting 1,2,3-triazole linkage is exceptionally stable, forming a permanent bridge between two molecular entities.[7]

This reaction allows a researcher to "click" Propargyl-PEG2-OH onto any molecule bearing an azide group, a functional group that is relatively easy to introduce into biomolecules or synthetic compounds.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

The Hydroxyl Terminus: A Handle for Derivatization

The primary alcohol (-OH) group at the other end of the molecule provides a versatile anchor for subsequent chemical modifications. As a nucleophile, it can readily participate in a variety of classical organic reactions, including:

-

Esterification: Reaction with carboxylic acids or their activated derivatives to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.

-

Activation: Conversion to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functionalities (e.g., amines, thiols, azides).

This allows for a modular approach to synthesis, where a complex molecule can first be attached via the hydroxyl group, leaving the alkyne available for a final "click" conjugation step, or vice versa.

Applications in Drug Development and Research

The unique architecture of CAS 7218-43-1 makes it a valuable tool across several high-impact research areas.

Pillar Application: PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.

Propargyl-PEG2-OH is an ideal linker component for PROTACs because:

-

Hydrophilicity: The PEG spacer improves the solubility and cell permeability of the final PROTAC molecule, which is often a significant challenge.[1][2]

-

Flexibility and Length: The diethylene glycol unit provides rotational freedom and optimal length to allow the two ends of the PROTAC to bind their respective protein partners simultaneously and effectively.

-

Synthetic Utility: It serves as a key intermediate in the modular synthesis of PROTACs.[] A prominent example is its use in the synthesis of Thalidomide-O-PEG2-propargyl, a common building block where thalidomide acts as the E3 ligase (cereblon) binder.[2][4]

Caption: Conceptual workflow for PROTAC synthesis using CAS 7218-43-1.

Bioconjugation and PEGylation

PEGylation, the process of attaching polyethylene glycol chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. While Propargyl-PEG2-OH provides only a short PEG spacer, it is instrumental in more complex bioconjugation schemes where precise spacing is required. It can be used to link fluorescent dyes, affinity tags, or other reporter molecules to proteins and nucleic acids for use in biological assays.[1]

Other Research Applications

The versatility of this linker extends to other areas, including:

-

Nanotechnology and Materials Science: Functionalizing surfaces of nanoparticles or polymers to attach biomolecules for sensing or targeted delivery applications.[1]

-

Enzyme Inhibition Studies: It has been used as a reactant in the preparation of divalent ligands designed to inhibit enzymes such as E. coli β-galactosidase.[7][8]

Exemplary Experimental Protocols

The following are generalized, illustrative protocols. Researchers must adapt them to their specific substrates and optimize conditions accordingly.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to Propargyl-PEG2-OH.

-

Reagent Preparation: Dissolve the azide-containing substrate (1.0 eq) and Propargyl-PEG2-OH (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This can be done by adding a solution of sodium ascorbate (0.3 eq) to a solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the solution containing the azide and alkyne.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are often complete within 1-12 hours.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting triazole product by column chromatography.

Protocol 2: Derivatization of the Hydroxyl Group (Tosylation)

This protocol activates the hydroxyl group as a tosylate, making it an excellent leaving group for subsequent nucleophilic substitution.

-

Reaction Setup: Dissolve Propargyl-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add triethylamine (TEA, 2.5 eq) followed by 4-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0°C. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-